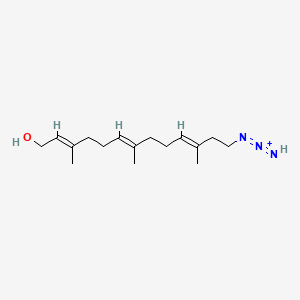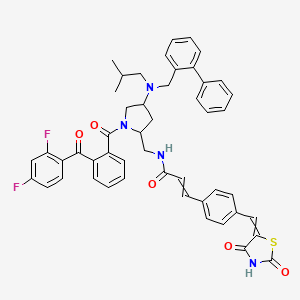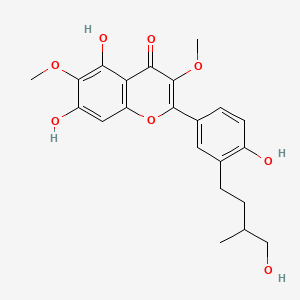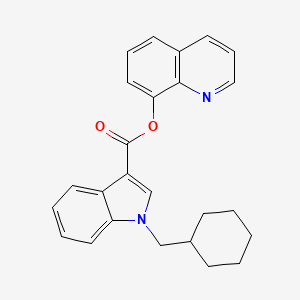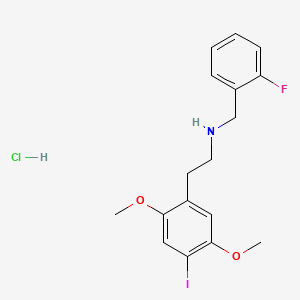
25I-NBF (hydrochloride)
Vue d'ensemble
Description
Le 25I-NBF (chlorhydrate) est un composé synthétique appartenant à la classe des hallucinogènes de la phénéthylamine. Il s'agit d'un dérivé N-benzylique de l'hallucinogène de la phénéthylamine 2C-I, qui agit comme un agoniste partiel hautement puissant du récepteur 5-HT2A . Ce composé a retenu l'attention dans le domaine des applications médico-légales et de la recherche en raison de ses propriétés psychoactives puissantes.
Applications De Recherche Scientifique
25I-NBF (hydrochloride) has several scientific research applications, including:
Mécanisme D'action
Target of Action
25I-NBF (Hydrochloride), also known as 2C-I-NBF, NBF-2C-I, or Cimbi-21, is a derivative of the phenethylamine hallucinogen 2C-I . Its primary target is the human serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor is involved in many different biological functions, including the regulation of mood and cognition.
Mode of Action
25I-NBF acts as a highly potent partial agonist for the human 5-HT2A receptor It has a bias towards the β-arrestin 2 coupled signaling pathway . β-arrestin 2 is a protein that regulates the activity of GPCRs and can influence the receptor’s signaling and function.
Safety and Hazards
The recreational usage of 25I-NBF is associated with severe intoxication and deaths in humans . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .
Orientations Futures
Analyse Biochimique
Biochemical Properties
25I-NBF (Hydrochloride) interacts with the human 5-HT 2A receptors, demonstrating a K i value of 0.26 nM and an EC 50 value of 1.6 nM . This interaction is characterized by the compound’s high potency and efficacy, making it a partial agonist for the receptor .
Cellular Effects
25I-NBF (Hydrochloride) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving the 5-HT 2A receptors . The compound’s interaction with these receptors can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of 25I-NBF (Hydrochloride) involves its binding interactions with biomolecules, specifically the 5-HT 2A receptors . As a partial agonist, it can activate these receptors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 25I-NBF (Hydrochloride) can change over time in laboratory settings . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 25I-NBF (Hydrochloride) vary with different dosages in animal models . At a dose of 0.3 mg/kg/day, it has been observed to affect neurotransmitters’ release and rats’ behavior .
Metabolic Pathways
25I-NBF (Hydrochloride) is involved in metabolic pathways that interact with enzymes or cofactors .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 25I-NBF (chlorhydrate) implique la fixation d'un groupe N-(2-fluorobenzyl) au groupe amine du 2C-I. Le processus comprend généralement les étapes suivantes :
Matière de départ : 2C-I (2,5-diméthoxy-4-iodophénéthylamine).
Réaction avec le chlorure de N-(2-fluorobenzyl) : Cette étape implique la réaction de substitution nucléophile où le groupe amine du 2C-I réagit avec le chlorure de N-(2-fluorobenzyl) pour former le produit souhaité.
Méthodes de production industrielle : la synthèse en laboratoire implique des techniques standard de synthèse organique et des méthodes de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Le 25I-NBF (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier celles impliquant le groupe amine.
Réactifs et conditions courantes :
Agents oxydants : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).
Agents réducteurs : Hydrure de lithium aluminium (LiAlH4), borohydrure de sodium (NaBH4).
Solvants : Diméthylformamide (DMF), diméthylsulfoxyde (DMSO), éthanol.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes correspondants, tandis que la réduction peut produire des amines ou des alcools .
4. Applications de la recherche scientifique
Le 25I-NBF (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :
Biologie : Étudié pour son interaction avec les récepteurs de la sérotonine, en particulier le récepteur 5-HT2A.
Industrie : Utilisé en toxicologie médico-légale pour la détection et l'analyse des drogues de synthèse.
5. Mécanisme d'action
Le 25I-NBF (chlorhydrate) exerce ses effets principalement par son action en tant qu'agoniste partiel au récepteur 5-HT2A. Il se lie à ce récepteur avec une forte affinité, montrant une valeur Ki de 0,26 nM et une valeur EC50 de 1,6 nM . L'activation du récepteur 5-HT2A entraîne une libération modifiée de neurotransmetteurs, affectant les voies de la sérotonine et entraînant des effets hallucinogènes . De plus, il a été étudié pour son biais potentiel envers la voie de signalisation couplée à la β-arrestine 2 .
Composés similaires :
25I-NBOMe : Un autre dérivé N-benzylique du 2C-I, connu pour ses puissantes propriétés hallucinogènes.
25B-NBOMe : Structure similaire à celle du 25I-NBOMe mais avec un atome de brome au lieu de l'iode.
25C-NBOMe : Contient un atome de chlore à la place de l'iode.
Unicité du 25I-NBF (Chlorhydrate) : Le 25I-NBF (chlorhydrate) est unique en raison de sa substitution spécifique avec un groupe fluorobenzyl, qui contribue à sa forte puissance et à sa sélectivité pour le récepteur 5-HT2A. Cette modification structurelle se traduit par des propriétés pharmacologiques distinctes par rapport aux autres dérivés NBOMe .
Comparaison Avec Des Composés Similaires
25I-NBOMe: Another N-benzyl derivative of 2C-I, known for its potent hallucinogenic properties.
25B-NBOMe: Similar in structure to 25I-NBOMe but with a bromine atom instead of iodine.
25C-NBOMe: Contains a chlorine atom in place of iodine.
Uniqueness of 25I-NBF (Hydrochloride): 25I-NBF (hydrochloride) is unique due to its specific substitution with a fluorobenzyl group, which contributes to its high potency and selectivity for the 5-HT2A receptor. This structural modification results in distinct pharmacological properties compared to other NBOMe derivatives .
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FINO2.ClH/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAILJKILCIMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-13-1 | |
| Record name | 25I-Nbf hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25I-NBF HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEF65Y6VUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


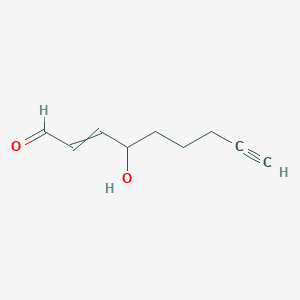

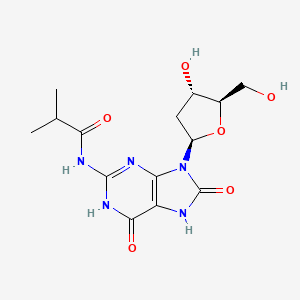
![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)
